molecular formula C12H14O2 B2610147 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one CAS No. 59258-05-8

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

Cat. No.: B2610147
CAS No.: 59258-05-8
M. Wt: 190.242
InChI Key: BMCPHBWFKJTXEE-UHFFFAOYSA-N
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Description

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one (C₁₂H₁₄O₂) is a bicyclic aromatic ketone featuring a hydroxyl group at position 6, a ketone at position 1, and two methyl groups at position 2. Its structure comprises a partially hydrogenated naphthalene ring system, contributing to both hydrophobic and hydrophilic properties.

Properties

IUPAC Name

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCPHBWFKJTXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59258-05-8
Record name 6-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common approach involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This reaction typically requires the use of strong acids or bases to remove the methoxy group and introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit retinoic acid-metabolizing enzymes, which play a role in the regulation of cell growth and differentiation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of retinoic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one with structurally related dihydronaphthalenones, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Source/Evidence
This compound 6-OH, 3,3-dimethyl C₁₂H₁₄O₂ Potential intermediate for bioactive molecules; enhanced lipophilicity due to dimethyl groups Hypothetical synthesis based on
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one 6-OH, no dimethyl C₁₀H₁₀O₂ Base structure for hydrogen-bonding studies; lower logP compared to dimethyl analog
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one 4,4-dimethyl, no hydroxyl C₁₂H₁₄O Intermediate in organic synthesis; higher volatility due to lack of hydroxyl group
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one 6-O-(CF₃-benzyl) C₁₈H₁₅F₃O₂ Enhanced lipophilicity and potential CNS activity due to trifluoromethyl group
6-Isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1-one 6-isopropyl, 4,4-dimethyl C₁₅H₂₀O Antiproliferative agent precursor; steric hindrance impacts reactivity
3-Methyltetral-1-one 3-methyl, no hydroxyl C₁₁H₁₂O Key intermediate for antiviral/antitumor agents (e.g., HIV inhibitors)

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • The hydroxyl group at position 6 (as in 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one ) increases polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets.
  • Dimethyl groups (e.g., 3,3-dimethyl or 4,4-dimethyl ) enhance lipophilicity and metabolic stability but may reduce solubility. For example, 4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is a volatile synthetic intermediate , while 6-isopropyl-4,4-dimethyl analogs show antiproliferative activity .
  • Bulky substituents like trifluoromethylbenzyloxy or hexadecyloxy significantly alter pharmacokinetics, favoring membrane permeability or prolonged half-life.

Synthetic Accessibility :

  • Compounds with simpler substitution patterns (e.g., 3-methyltetral-1-one ) are synthesized via isomerization/aromatization of natural products (e.g., longifolene) followed by oxidation.
  • Introduction of hydroxyl groups often requires protective strategies (e.g., tert-butoxycarbonyl (Boc) protection ), while alkylation/arylation steps employ coupling reagents like n-butyllithium .

Pharmacological Potential: Dihydronaphthalenones with electron-withdrawing groups (e.g., trifluoromethyl ) are explored for CNS applications due to enhanced blood-brain barrier penetration. Hydroxylated derivatives (e.g., 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one ) may serve as antioxidants or enzyme inhibitors, similar to phenolic compounds in plant extracts .

Physicochemical Properties: LogP: The 3,3-dimethyl substitution in the target compound increases logP compared to non-dimethylated analogs (e.g., 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one ). Melting Points: Bulky substituents (e.g., hexadecyloxy ) raise melting points, impacting formulation stability.

Biological Activity

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one (CAS Number: 59258-05-8) is a naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxyl group and a ketone functional group, contributing to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.242 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and anticancer properties. Below are summarized findings from different studies:

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties against a range of bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited moderate activity with a minimum inhibitory concentration (MIC) of approximately 9.2 μg/mL.
  • Klebsiella pneumoniae : Showed susceptibility with varying degrees of effectiveness depending on the concentration used.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Human Alveolar Basal Epithelial Adenocarcinoma : The compound displayed an IC50 value of around 500.6 μg/mL.
  • Cervical Cancer Cells : Similar IC50 values were noted, indicating potential as a therapeutic agent against certain cancer types.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within bacterial cells and cancerous tissues, modulating pathways that lead to cell death or inhibition of growth.

Data Table of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus9.2 μg/mL
AntibacterialKlebsiella pneumoniaeVaries
AnticancerHuman alveolar basal epithelial adenocarcinoma500.6 μg/mL
AnticancerHuman cervical cancer cells500.4 μg/mL

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Antibacterial Properties :
    A comprehensive study evaluated the antibacterial effects against multiple gram-positive and gram-negative bacteria. The compound was found to be effective against Staphylococcus aureus and exhibited varying results against other strains.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays were performed on various cancer cell lines to determine the efficacy of the compound in inhibiting cell proliferation. Results indicated that higher concentrations were necessary to achieve significant effects on cancer cells.
  • Mechanistic Insights :
    Investigations into the mechanistic pathways suggested that the compound may induce oxidative stress in bacterial cells, leading to cell death. Further studies are needed to elucidate the precise molecular interactions involved.

Q & A

Q. How do ring-puckering dynamics affect the compound’s conformational stability?

  • Methodology :
  • Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data .
  • Molecular Mechanics : Use AMBER or CHARMM force fields to simulate ring-flipping barriers .

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